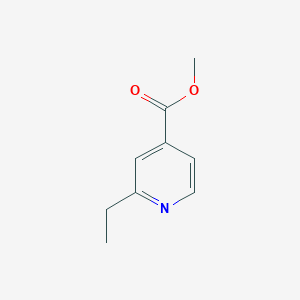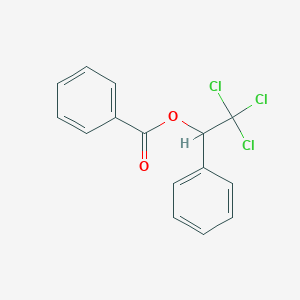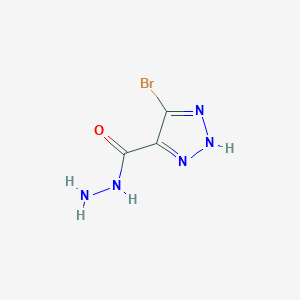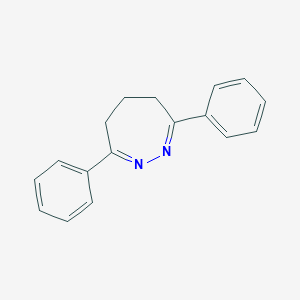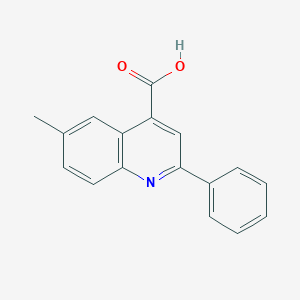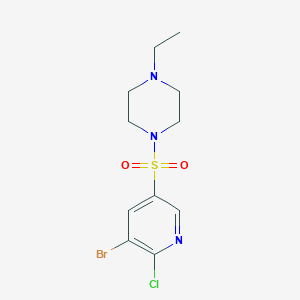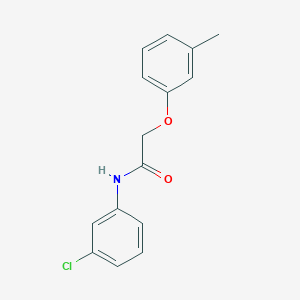
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide, also known as Fenclorim, is a synthetic compound that belongs to the class of herbicides. It is widely used in agricultural practices to control the growth of weeds in crops. Fenclorim has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide exerts its biological effects by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of inflammatory mediators. It also acts as a scavenger of free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Efectos Bioquímicos Y Fisiológicos
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has been shown to modulate the levels of various cytokines and chemokines, which are involved in the regulation of immune responses. It has also been found to reduce the levels of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cellular components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide is a potent and selective inhibitor of COX, making it a valuable tool for studying the role of COX in various biological processes. It is also relatively stable and easy to handle, making it suitable for use in laboratory experiments. However, N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has limited solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide. One potential area of investigation is its potential as a therapeutic agent for inflammatory diseases and cancer. Further studies are also needed to elucidate the precise mechanisms by which N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide exerts its biological effects. Additionally, research on the pharmacokinetics and pharmacodynamics of N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide may provide valuable insights into its potential clinical applications.
Métodos De Síntesis
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide can be synthesized by the reaction of 3-chloroaniline with 3-methylphenol in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and acetic anhydride to obtain N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide in high yield.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases. N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide has also been shown to possess antitumor activity, making it a potential drug candidate for cancer therapy.
Propiedades
Número CAS |
62095-53-8 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide |
Fórmula molecular |
C15H14ClNO2 |
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-4-2-7-14(8-11)19-10-15(18)17-13-6-3-5-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) |
Clave InChI |
BIRINDHIVGCKSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




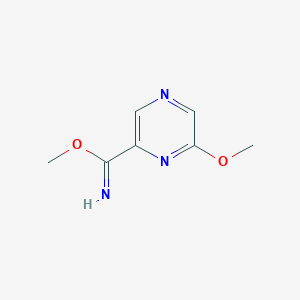
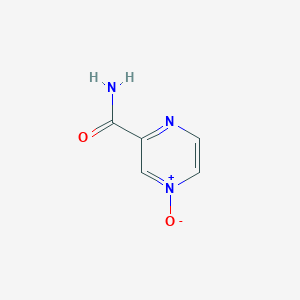
![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
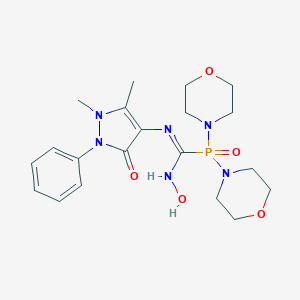
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
